Product packaging for Bromo-PEG2-phosphonic acid(Cat. No.:CAS No. 1446282-44-5)

Bromo-PEG2-phosphonic acid

Cat. No.: B606387
CAS No.: 1446282-44-5
M. Wt: 277.05 g/mol
InChI Key: NKJZEERRSMGNLG-UHFFFAOYSA-N
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Description

Bromo-PEG2-phosphonic acid (CAS 1446282-44-5) is a heterobifunctional reagent featuring a reactive bromoalkyl group and a terminal phosphonic acid, connected by a short, hydrophilic PEG2 spacer . This compact structure provides key advantages for advanced research applications. The bromine moiety acts as an excellent leaving group, enabling reliable nucleophilic substitution reactions with amines, thiols, or other nucleophiles for bioconjugation . The phosphonic acid group is a strong chelating agent, capable of coordinating to metal ions for interaction studies or for functionalizing metal oxide surfaces . The integrated PEG2 linker increases hydrophilicity and aqueous solubility while maintaining a low molecular weight profile, which is crucial for modifying compounds without significantly altering their size . This dual functionality makes this compound especially valuable in diverse fields. In bioconjugation and drug delivery, it serves as a versatile scaffold for coupling biomolecules and creating PEGylated constructs with a chelating handle . In material science, it is applied for the surface modification of polymers, nanoparticles, and inorganic materials to impart specific properties . The compound is offered with a purity of ≥95% and requires storage at -20°C under an inert atmosphere to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BrO5P B606387 Bromo-PEG2-phosphonic acid CAS No. 1446282-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJZEERRSMGNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210535
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
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URL https://comptox.epa.gov/dashboard/DTXSID601210535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-44-5
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Bromo Peg2 Phosphonic Acid

Precursor Synthesis and Functional Group Interconversion Pathways

The synthesis of Bromo-PEG2-phosphonic acid is a multi-step process that begins with the preparation of key precursors and involves strategic functional group interconversions to introduce the desired bromine and phosphonic acid moieties.

Synthesis of Poly(ethylene glycol) Monobrominated Intermediates

The initial step involves the creation of a PEG intermediate with a terminal bromine atom. A common precursor for this is di(ethylene glycol), which can be selectively monobrominated. Another key intermediate is 1,2-bis(2-bromoethoxy)ethane, also known as Bromo-PEG2-bromide, which can be synthesized for subsequent reactions. chemsrc.com The synthesis of monobrominated PEGs can be challenging due to the potential for side reactions, such as the formation of di-brominated by-products. rsc.org

Various methods have been developed for the bromination of PEGs and related alcohols. The use of phosphorus tribromide (PBr3) is one approach to convert a terminal hydroxyl group into a bromide. rsc.org Alternatively, N-bromosuccinimide (NBS) in a medium like polyethylene (B3416737) glycol (PEG-400) has been shown to be effective for the monobromination of aromatic compounds, a principle that can be adapted for the selective bromination of PEG alcohols. researchgate.net The choice of reagents and reaction conditions is critical to maximize the yield of the desired monobrominated product while minimizing the formation of di-substituted species.

PrecursorBrominating AgentConditionsProductYieldReference
Di(ethylene glycol)PBr3Varies1-Bromo-2-(2-hydroxyethoxy)ethaneModerate rsc.org
p-CresolN-Bromosuccinimide (NBS)PEG-400, Grinding, 5 min2-Bromo-4-methylphenol91% nih.gov
Phenols/AnilinesN-Bromosuccinimide (NBS)PEG-400, Room Temppara-Bromo derivativesHigh researchgate.net

Introduction of the Phosphonic Acid Moiety: Esterification and Hydrolysis Routes

The introduction of the phosphonic acid group onto the PEG backbone is typically achieved in a two-step sequence: first, the formation of a phosphonate (B1237965) ester, followed by its hydrolysis to the corresponding phosphonic acid.

The most common method for forming the carbon-phosphorus bond is the Michaelis-Arbuzov reaction. researchgate.netopen.ac.uk This reaction involves the treatment of a halide (in this case, the monobrominated PEG intermediate) with a trialkyl phosphite (B83602), such as triethyl phosphite, to yield a dialkyl phosphonate ester. researchgate.net

Once the phosphonate ester is formed, it must be hydrolyzed to the phosphonic acid. This dealkylation can be performed under various conditions. Strong acidic hydrolysis using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux is a traditional method. nih.govd-nb.infomdpi.com A milder and often more efficient method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis. nih.govd-nb.inforesearchgate.net This method is often preferred due to its high yields and compatibility with various functional groups. d-nb.info

Phosphonate Ester TypeHydrolysis ReagentConditionsKey FeaturesReference(s)
Dialkyl PhosphonateConcentrated HClRefluxHarsh conditions, may affect other functional groups. nih.govd-nb.info
Dialkyl PhosphonateHBrRefluxSimilar to HCl, less commonly used. nih.govd-nb.info
Dialkyl PhosphonateBromotrimethylsilane (TMSBr), then MeOH or H₂OAnhydrous, Room TempMild, high yield, selective for P-O dealkylation. nih.govd-nb.inforesearchgate.net
Diphenyl PhosphonateH₂/PtO₂ (Adam's catalyst)HydrogenationAlternative to hydrolysis for specific substrates. researchgate.net

Preparation of Phosphonic Acid Esters (e.g., Diethyl Ester Derivatives)

A key intermediate in the synthesis of the target compound is this compound diethyl ester. biocat.comsmallmolecules.commedchemexpress.com This molecule serves as a versatile building block and is often used directly in applications like the synthesis of Proteolysis Targeting Chimeras (PROTACs). biocat.comsmallmolecules.commedchemexpress.com

The synthesis of this diethyl ester derivative typically follows the Michaelis-Arbuzov reaction pathway. The starting material, 1-bromo-2-(2-bromoethoxy)ethane (Bromo-PEG2-bromide), is reacted with triethyl phosphite. One of the bromine atoms is substituted by the phosphite to form the diethyl phosphonate ester, leaving the other bromine atom intact for further functionalization.

Reactant 1Reactant 2Reaction TypeProductReference(s)
1-Bromo-2-(2-bromoethoxy)ethaneTriethyl phosphiteMichaelis-ArbuzovThis compound diethyl ester chemsrc.comresearchgate.net
Diethyl (2-oxopropyl)phosphonate4-Acetamidobenzenesulfonyl azide (B81097)Diazo transferDiethyl (1-diazo-2-oxopropyl)phosphonate orgsyn.org

Advanced Chemical Transformations and Functionalization at Reactive Termini

The bifunctional nature of this compound allows for selective chemical reactions at either the bromine or the phosphonic acid terminus, enabling the creation of a wide array of complex molecules and materials.

Nucleophilic Substitution Reactions Involving the Bromine Group for Diverse Conjugates

The bromine atom in bromo-PEG derivatives serves as an excellent leaving group in nucleophilic substitution reactions. medkoo.commedkoo.comprecisepeg.combiochempeg.com This reactivity allows for the covalent attachment of a wide variety of molecules containing nucleophilic functional groups. Common nucleophiles include thiols (-SH), amines (-NH2), and azides (-N3), which react with the bromo-terminus to form stable thioether, amine, and azide linkages, respectively. This versatility is widely exploited in bioconjugation to link the PEG moiety to proteins, peptides, or other biomolecules. precisepeg.combiochempeg.com

Bromo-PEG DerivativeNucleophileConjugate LinkageApplication AreaReference(s)
Bromoacetamide PEGThiol (-SH)ThioetherProtein conjugation precisepeg.com
Br-PEG-BrAmines, Thiols, AlcoholsAmine, Thioether, EtherCrosslinking, functionalization biochempeg.com
Br-PEG4-N3(Used as precursor)Azide for Click ChemistryBioconjugation biochempeg.com

Reactivity of the Phosphonic Acid Group in Controlled Synthesis

The phosphonic acid group provides a distinct set of chemical properties that are leveraged in materials science and surface chemistry. Its primary characteristic is its strong affinity for metal oxide surfaces, such as alumina, titania, and iron oxide. axispharm.comprecisepeg.comspecificpolymers.com The phosphonic acid can form robust, stable bonds with these surfaces, often through bidentate or tridentate coordination. researchgate.netrsc.org This makes it an ideal anchoring group for the surface modification of nanoparticles and membranes, imparting properties such as hydrophilicity and stability in aqueous environments. researchgate.netresearchgate.net Studies have shown that phosphonic acid linking groups provide superior hydrolytic stability compared to other linkers like alkoxysilanes when grafted onto ceramic membranes. researchgate.netspecificpolymers.com

Reactive GroupSubstrate/ReactantBond TypeApplicationReference(s)
Phosphonic AcidMetal Oxide Surfaces (e.g., Fe₃O₄, Al₂O₃)P-O-Metal (Coordination)Nanoparticle stabilization, Surface modification precisepeg.comspecificpolymers.comresearchgate.netrsc.org
Phosphonic Acid(Used for conjugation)VariesFurther conjugation of targeting ligands researchgate.netrsc.org

Orthogonal Protection and Deprotection Strategies in Multistep Syntheses

In the multistep synthesis of complex bifunctional molecules like this compound, orthogonal protection is a critical strategy. This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential chemical modifications at different sites of the molecule without unintended side reactions. bham.ac.ukorganic-chemistry.org The structure of this compound contains three distinct functional regions: the terminal bromo group, the polyethylene glycol (PEG) linker, and the phosphonic acid moiety. Each of these can be involved in or interfere with synthetic transformations, necessitating a carefully planned protection scheme.

Dialkyl Phosphonates (e.g., Diethyl Phosphonate): These are stable to a wide range of reaction conditions but can be cleaved effectively using McKenna's method, which involves treatment with bromotrimethylsilane (TMSBr) followed by hydrolysis (often with methanol (B129727) or water). rsc.orgbeilstein-journals.org This deprotection is performed under non-hydrolytic and neutral conditions, which preserves many other acid- or base-labile functional groups.

Dibenzyl Phosphonates: This protecting group offers an alternative orthogonal route. The benzyl (B1604629) groups can be removed under mild conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). beilstein-journals.org This method is orthogonal to silyl (B83357) ether deprotection (e.g., TBAF) and the cleavage of many acid-labile groups like Boc or base-labile groups like Fmoc.

An orthogonal strategy becomes paramount when this compound is used as a linker to conjugate two different molecular entities. For example, a molecule might first be attached to the bromo- end of the linker via a substitution reaction. During this step, the phosphonate group must remain protected. Subsequently, the phosphonate ester is deprotected to reveal the phosphonic acid, which can then be used for attachment to a second entity, such as a metal oxide surface. specificpolymers.com If the first molecule attached contains functional groups sensitive to the phosphonate deprotection conditions, the choice of an orthogonal protecting group is essential for the success of the synthesis.

The table below illustrates an example of orthogonal protecting groups that could be employed in a synthetic sequence involving a PEG-phosphonate linker.

Functional Group to ProtectProtecting GroupDeprotection ConditionsOrthogonality Example
Phosphonic Acid Diethyl Ester1. TMSBr2. MeOH/H₂OStable to acidic/basic hydrolysis and hydrogenolysis. Allows for deprotection of Boc, Fmoc, or Benzyl groups without affecting the phosphonate.
Phosphonic Acid Dibenzyl EsterH₂, Pd/CStable to acidic/basic conditions. Allows for deprotection of acid-labile (Boc) or base-labile (Fmoc) groups. Orthogonal to TMSBr cleavage.
Amine Boc (tert-butyloxycarbonyl)Acidic (e.g., TFA)Stable to base and hydrogenolysis. Allows selective deprotection of Fmoc or Benzyl groups.
Amine Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., Piperidine)Stable to acid and hydrogenolysis. Allows selective deprotection of Boc or Benzyl groups.

This strategic selection of protecting groups ensures high yields and purity in the synthesis of complex derivatives of this compound by preventing cross-reactivity and allowing for controlled, stepwise molecular assembly. organic-chemistry.org

Analytical Verification and Purity Assessment in Research-Scale Synthesis

The analytical verification and purity assessment of this compound are essential to confirm its chemical identity and ensure its suitability for subsequent research applications. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive characterization of the compound.

Structural Verification is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable tools. mdpi.com

¹H NMR confirms the presence of the ethylene (B1197577) glycol units of the PEG linker (typically appearing as a complex multiplet in the 3.6-4.2 ppm region) and the protons on the carbons adjacent to the bromine atom and the phosphorus atom.

¹³C NMR provides complementary information on the carbon skeleton.

³¹P NMR is particularly diagnostic for organophosphorus compounds, showing a single resonance confirming the presence of the phosphonic acid (or its ester precursor) and providing information about its chemical environment. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound diethyl ester Note: Exact shifts and multiplicities are solvent-dependent.

Protons Representative Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethyl ester) ~1.3 Triplet
O-CH₂-CH₂-Br ~3.6 Triplet
P-O-CH₂-CH₂-O ~3.8 Multiplet
O-CH₂-CH₂-O ~3.7 Multiplet

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS), is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.comresearchgate.net This technique provides definitive evidence of the compound's identity. medkoo.com

Purity Assessment is conducted using a combination of methods, often following a mass balance approach to provide a highly accurate purity value. mdpi.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity. bldpharm.com Using a suitable column and detection method (e.g., UV, Evaporative Light Scattering Detector, or MS), HPLC can separate the target compound from starting materials, by-products, and other impurities. The purity is often determined by the area percentage of the main peak. For more volatile or derivatized organophosphorus compounds, Gas Chromatography (GC) with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) can also be used. epa.govnih.gov

Quantitative NMR (qNMR): This technique determines purity by comparing the integral of a specific resonance from the analyte against the integral of a certified internal standard of known concentration. mdpi.com Both ¹H-qNMR and ³¹P-qNMR can be employed for a comprehensive assessment. researchgate.net

Water Content: The Karl Fischer titration method is the standard for accurately measuring the water content in the final product.

Residual Solvents and Inorganic Impurities: Gas chromatography is used to quantify residual organic solvents from the synthesis and purification steps. Inorganic impurities can be assessed by techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS). mdpi.com

The final purity is often reported as a mass fraction, calculated by subtracting the mass fractions of all identified impurities (related organic compounds, water, residual solvents, inorganic salts) from 100%.

Table 2: Example of a Purity Assessment Summary for a Research Batch of this compound Based on a mass balance approach.

Analytical Method Parameter Measured Typical Result
HPLC-UV/ELS Organic Purity 98.5% (area normalization)
Karl Fischer Titration Water Content 0.45% (w/w)
Headspace GC-MS Residual Solvents (e.g., Dichloromethane, Hexane) <0.05% (w/w)
Ion Chromatography Inorganic Ions (e.g., Br⁻) 0.15% (w/w)

This rigorous analytical process ensures that the synthesized this compound has the correct structure and meets the high purity standards required for its intended applications in research and development.

Table of Mentioned Compounds

Compound Name
This compound
Bromotrimethylsilane (TMSBr)
Diethyl phosphonate
Dibenzyl phosphonate
tert-butyloxycarbonyl (Boc)
Fluorenylmethyloxycarbonyl (Fmoc)
Trifluoroacetic acid (TFA)
Piperidine
Palladium on carbon (Pd/C)
Dichloromethane

Advanced Bioconjugation and Chemoselective Ligation Strategies Utilizing Bromo Peg2 Phosphonic Acid

Covalent Attachment to Biomolecules via Bromine Reactivity

The presence of a bromine atom at one end of the Bromo-PEG2-phosphonic acid molecule provides a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to various functional groups present on biomolecules, most notably amines and thiols. The bromine acts as a good leaving group, facilitating the formation of stable covalent bonds. broadpharm.comaxispharm.combroadpharm.comdcchemicals.combroadpharm.com

Amine-Reactive Conjugations and Linkage Formation

Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for bioconjugation due to their typical surface accessibility on folded proteins. thermofisher.com The bromine atom of this compound can undergo alkylation reactions with these primary amines. This nucleophilic substitution reaction results in the formation of a stable secondary amine linkage, covalently attaching the PEG-phosphonic acid moiety to the protein or peptide.

The reaction of a bromo-group with an amine can sometimes lead to the formation of a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine can also react with another bromo-functionalized molecule. libretexts.org To achieve controlled and efficient conjugation, reaction conditions such as stoichiometry, pH, and temperature must be carefully optimized. For instance, maintaining a slightly alkaline pH can enhance the nucleophilicity of the amine groups.

Reactant 1Reactant 2Functional Group TargetedLinkage FormedKey Reaction Type
This compoundProtein/PeptidePrimary Amine (-NH2)Secondary AmineNucleophilic Alkylation

This table summarizes the amine-reactive conjugation strategy using this compound.

Thiol-Mediated Functionalization Approaches

Thiol groups, present in the amino acid cysteine, offer a more specific target for conjugation due to their lower abundance and higher nucleophilicity compared to amines. nih.govthermofisher.com Alkylation of cysteine thiols with bromo-substituted reagents is a well-established method for protein modification. nih.gov The reaction between the bromo-group of this compound and a thiol group on a biomolecule proceeds via an SN2 mechanism to form a stable thioether bond.

This thiol-alkylation reaction is generally more specific than amine alkylation and can be controlled by adjusting the pH of the reaction medium. At a pH range of 6.5-7.5, the reaction with thiols is favored over reactions with amines. thermofisher.com This selectivity allows for the site-specific modification of proteins, especially if a cysteine residue has been introduced at a specific location through site-directed mutagenesis. nih.gov

Reactant 1Reactant 2Functional Group TargetedLinkage FormedKey Reaction Type
This compoundProtein/PeptideThiol (-SH)ThioetherThiol-Alkylation (Nucleophilic Substitution)

This table outlines the thiol-mediated functionalization approach with this compound.

Phosphonic Acid-Mediated Bioconjugation

The phosphonic acid group at the other end of the this compound molecule provides another avenue for bioconjugation, distinct from the reactivity of the bromine. This functional group can participate in direct coupling reactions or act as a chelating agent for metal ions.

Strategies for Direct Coupling to Biological Scaffolds

Phosphonic acids are known to bind strongly to certain metal oxides, such as titanium dioxide, making them useful for immobilizing biomolecules on such surfaces. nih.gov While direct covalent bond formation with biological functional groups is less common than with carboxylic acids, phosphonic acids can be activated for reaction with primary amines. For instance, similar to carboxylic acids, phosphonic acids can be activated to form reactive esters that can then couple with amine-containing biomolecules. nih.gov Research into phosphorous-based bioconjugation techniques is an expanding area, with methods like the phospha-Michael addition and Wittig reactions being explored for protein modification. uwaterloo.ca

Chelation-Based Bioconjugation Methodologies

Phosphonic acids are effective chelating agents for various di- and trivalent metal ions. atamanchemicals.com This property can be harnessed for bioconjugation by creating a metal-ion bridge between the phosphonic acid-functionalized molecule and a biological scaffold. For example, a protein could be modified with a metal-binding tag, which then coordinates with the phosphonic acid group of the linker. This chelation-based strategy is particularly relevant in the development of probes for imaging and diagnostics, where the phosphonic acid moiety can be used to enrich labeled peptides and proteins using immobilized metal affinity chromatography (IMAC). researchgate.net

Conjugation ApproachPrinciplePotential Application
Direct CouplingActivation of phosphonic acid to react with amines.Immobilization of proteins on surfaces.
Chelation-BasedUse of metal ions to bridge the phosphonic acid and a biomolecule.Protein enrichment and purification (IMAC), targeted delivery.

This table summarizes the bioconjugation strategies involving the phosphonic acid group.

Integration into Bioorthogonal Ligation Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. PEG linkers are frequently functionalized with bioorthogonal handles to facilitate such reactions. mdpi.comresearchgate.net this compound can be a precursor to molecules used in these advanced ligation strategies.

For example, the bromo- group can be substituted with an azide (B81097) moiety. The resulting Azido-PEG2-phosphonic acid can then participate in one of the most common bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). dcchemicals.comapexbt.comprecisepeg.com In these "click chemistry" reactions, the azide-functionalized linker can be rapidly and specifically ligated to a biomolecule that has been modified to contain an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), respectively. apexbt.comprecisepeg.commedchemexpress.com This modular approach allows for the precise and efficient assembly of complex bioconjugates. The use of PEG linkers in such systems can also improve the solubility and pharmacokinetic properties of the resulting constructs. mdpi.com

Bioorthogonal ReactionRequired Functional GroupsKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide and terminal AlkyneHigh efficiency, requires copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and strained Alkyne (e.g., DBCO, BCN)No metal catalyst required, very fast kinetics. precisepeg.commdpi.com

This table details the integration of functionalized derivatives of this compound into bioorthogonal ligation systems.

Commercial suppliers list "this compound" and its diethyl ester form primarily as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com PROTACs (Proteolysis Targeting Chimeras) are molecules that utilize the cell's own protein disposal system to degrade target proteins. medchemexpress.commedchemexpress.com The structure of "this compound" contains a bromo group, a short polyethylene (B3416737) glycol (PEG2) spacer, and a phosphonic acid group. medkoo.com The bromo group is a good leaving group for nucleophilic substitution reactions, often with thiols. precisepeg.combroadpharm.comcreative-biolabs.com The phosphonic acid moiety can be used for surface modification or for binding to metal ions. axispharm.com

While related chemistries are well-documented, a direct, scientifically-backed narrative on "this compound" in advanced click chemistry and multi-site labeling cannot be constructed without resorting to speculation. For instance, a related compound, "Bromo-PEG2-azide," is described as a heterobifunctional reagent where the azide group is available for click chemistry reactions. broadpharm.com This suggests that "this compound" would require pre-functionalization, such as converting the bromo group to an azide or alkyne, to participate in click chemistry. However, specific methodologies or research findings for this conversion and subsequent application are not available in the searched literature. Similarly, no specific studies detailing the use of "this compound" in the development of multi-site labeling techniques were found.

Therefore, any article generated would lack the required detailed research findings and scientific accuracy stipulated in the prompt.

Applications in Materials Science and Surface Engineering for Research Platforms

Surface Functionalization and Self-Assembled Monolayers (SAMs) Formation

The ability of Bromo-PEG2-phosphonic acid to form self-assembled monolayers (SAMs) is fundamental to its utility in surface engineering. SAMs are highly ordered molecular layers that form spontaneously on a solid substrate, allowing for the precise modification of surface properties. rsc.orgethz.ch The formation of these monolayers is driven by the strong interaction between the phosphonic acid headgroup and the substrate. ethz.ch

The phosphonic acid moiety exhibits a strong affinity for metal oxide surfaces, making it an excellent anchor for modifying materials like titanium oxide (TiO2) and aluminum oxide (Al2O3). researchgate.netosti.gov The adsorption process is a chemical reaction where the phosphonic acid bonds directly to the metal oxide. researchgate.netmdpi.com This typically involves the deprotonation of the phosphonic acid's hydroxyl groups, which then coordinate with the metal atoms on the oxide surface, forming strong, covalent P-O-Metal bonds. rsc.orgresearchgate.net

This robust chemical bond results in a highly stable monolayer compared to those formed by other anchoring groups like thiols on gold, especially in aqueous or physiological environments. researchgate.net The exact nature of the bonding can vary, including monodentate, bidentate, and tridentate coordination, depending on the specific metal oxide, surface conditions, and the presence of moisture. researchgate.net This strong and stable anchoring is critical for creating durable functional surfaces for long-term use in research platforms. osti.gov Research has demonstrated the successful modification of porous aluminum oxide (PAO) with bromo-terminated phosphonic acids, creating a stable initial layer for further functionalization. researchgate.net

Table 1: Adsorption Characteristics of Phosphonic Acids on Metal Oxide Surfaces

Metal Oxide Bonding Mechanism Key Features Reference
Titanium Oxide (TiO2) Chemisorption, P-O-Ti bond formation Strong, stable monolayer formation; can alter surface reactivity. rsc.orgosti.gov
Aluminum Oxide (Al2O3) Chemisorption, P-O-Al bond formation Forms stable, organized monolayers suitable for further chemical reactions. researchgate.netosti.gov
Iron Oxide (Fe2O3) Surface complexation via deprotonation Strong affinity, allows for functionalization of magnetic nanoparticles. researchgate.net
Zinc Oxide (ZnO) Acid-base interaction Can modulate the electrostatic properties and catalytic activity of the surface. nih.gov

Impact of PEG Spacer on Monolayer Density and Stability

The polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in defining the properties of the self-assembled monolayer. The length of the PEG chain directly influences the density and organization of the monolayer. researchgate.net For this compound, the short, two-unit PEG spacer allows for the formation of densely packed monolayers. researchgate.netnih.gov Generally, shorter PEG chains result in more tightly packed and well-ordered SAMs compared to longer, more flexible chains which may adopt less uniform conformations. researchgate.netacs.org

Table 2: Influence of PEG Spacer Length on SAM Properties

Property Shorter PEG Chains (e.g., PEG2) Longer PEG Chains Reference
Monolayer Density Higher, more tightly packed. Lower, less dense packing. researchgate.netnih.govacs.org
Molecular Order Can form more well-ordered SAMs. Increased flexibility can lead to less ordered structures. researchgate.net
Intermolecular Stability Stability primarily from strong headgroup-surface bond. Enhanced stability from increased inter-chain van der Waals forces. nih.govacs.org

| Protein Resistance | Provides a base level of anti-fouling. | Generally provides more effective steric hindrance against proteins. | nih.govmdpi.com |

Development of Anti-Fouling and Biocompatible Surfaces for In Vitro Systems

A major application of this compound in research is the creation of surfaces that resist non-specific biological interactions. This "anti-fouling" property is critical for the reliability and performance of in vitro systems used in cell biology and diagnostics. sigmaaldrich.comgoogle.com

The spontaneous adsorption of proteins onto synthetic surfaces can trigger undesirable biological responses and interfere with experimental results. researchgate.net PEGylation is a widely used strategy to prevent this non-specific protein adsorption. sigmaaldrich.comrsc.org The mechanism relies on the hydrophilic nature of the PEG chains. mdpi.com

When a surface is coated with a dense layer of PEG, the chains extend into the surrounding aqueous environment, forming a hydrated layer. This layer creates both a physical and an energetic barrier to approaching proteins. mdpi.comresearchgate.net The resistance is attributed to steric repulsion, where the flexible PEG chains physically block proteins from reaching the surface, and the entropic penalty associated with the compression or displacement of the hydrated PEG chains by an adsorbing protein. nih.gov The effectiveness of this "protein shield" depends on several factors, including the molecular weight (length) and the surface grafting density of the PEG chains. nih.govmdpi.comrsc.org While longer PEG chains can offer a thicker protective layer, even short linkers like PEG2, when densely packed, can significantly reduce protein fouling. mdpi.com

The anti-fouling background provided by a this compound monolayer is highly advantageous for engineering surfaces for specific biological research. In cell culture, surfaces are often modified to control cell adhesion, proliferation, and differentiation. By first creating a non-fouling surface, researchers can then use the terminal bromo-group to selectively immobilize specific biomolecules, such as cell-adhesion peptides (e.g., RGD). rsc.orgnih.gov This ensures that cells interact only with the intended ligands, leading to more controlled and reproducible experiments. nih.gov

In the field of biosensing, minimizing non-specific binding is paramount for achieving high sensitivity and specificity. bioglyco.com A sensor surface modified with this compound presents a clean, protein-resistant background. sigmaaldrich.com The reactive bromo-terminus can then be converted to other functional groups (e.g., azide (B81097), amine, NHS ester) to covalently attach specific capture probes like antibodies or nucleic acids. researchgate.netthermofisher.com This strategy ensures that only the target analyte binds to the sensor, reducing background noise and improving the limit of detection. rsc.org

Mechanism of Protein Adsorption Resistance via PEGylation

Construction of Functionalized Nanomaterials and Nanostructured Interfaces

This compound is an ideal building block for constructing functionalized nanomaterials and complex nanostructured interfaces. chemscene.comchemscene.com Its molecular architecture allows it to bridge an inorganic nanomaterial core with a functional organic or biological shell.

The phosphonic acid group can anchor the molecule to a variety of metal oxide nanoparticles, including those made of titanium oxide, iron oxide (for magnetic applications), or zinc oxide. osti.govnih.gov The PEG2 spacer enhances the water solubility and colloidal stability of these nanoparticles, which is essential for their use in biological media. axispharm.com The terminal bromo-group acts as a versatile chemical handle for post-synthesis modification. broadpharm.comcd-bioparticles.net It can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide array of functional moieties, including fluorescent dyes for imaging, targeting ligands for drug delivery, or catalytic groups. researchgate.net For instance, researchers have used bromo-terminated phosphonic acids to functionalize the surface of porous aluminum oxide, subsequently converting the bromo-group to azides, alkynes, or thiols for "click" chemistry and other bioconjugation strategies. researchgate.net This modular approach enables the creation of highly sophisticated, multifunctional nanomaterials tailored for specific research platforms in medicine, catalysis, and electronics. mdpi.combiochempeg.com

Surface Modification of Inorganic Nanoparticles (e.g., Iron Oxide, Gold)

The functionalization of inorganic nanoparticles is crucial for their application in various technologies, as it governs their stability, solubility, and interaction with the surrounding environment. This compound is particularly well-suited for modifying metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs).

The phosphonic acid group forms strong, covalent-like bonds with metal oxide surfaces like iron and titanium, offering greater hydrolytic stability compared to carboxylic acid or silane (B1218182) anchors. nih.govconicet.gov.arnih.gov This robust attachment is fundamental for creating durable nanoparticle coatings. nih.gov Once the molecule is anchored, the hydrophilic PEG2 linker extends away from the nanoparticle surface. This PEG layer imparts water solubility and creates a steric barrier that prevents the nanoparticles from aggregating, thus ensuring a stable colloidal dispersion. nih.govacs.org

For iron oxide nanoparticles, this surface modification is critical. Untreated SPIONs are often hydrophobic and prone to aggregation in aqueous or biological media. nih.gov By coating them with a molecule like this compound, their dispersibility and biocompatibility are significantly enhanced. researchgate.net The terminal bromine atom remains available on the outer surface of the PEG layer, providing a reactive handle for subsequent functionalization, such as the attachment of targeting ligands or the growth of polymer shells.

While phosphonate (B1237965) chemistry is most effective for metal oxides, the surface modification of noble metal nanoparticles like gold (AuNPs) is also a major area of research. rsc.org Typically, gold surfaces are functionalized using thiol-based chemistry due to the strong gold-sulfur bond. mdpi.com However, the principles of using a hydrophilic PEG linker to ensure stability and a reactive terminal group for further modification are directly transferable. nih.gov Functionalizing AuNPs with PEG-containing ligands has been shown to improve their stability and biocompatibility. acs.org

Table 1: Representative Data on Iron Oxide Nanoparticle (IONP) Modification This table illustrates the typical effects of surface functionalization on the physical properties of iron oxide nanoparticles after modification with a phosphonate-PEG ligand, leading to improved colloidal stability.

Nanoparticle SampleInitial CoatingFunctionalizing LigandHydrodynamic Diameter (nm)Zeta Potential (mV)
Unmodified IONPsOleic AcidNone> 500 (Aggregated)+15.3
Modified IONPsOleic AcidPhosphonate-PEG65-25.8

Data is representative of typical results found in literature for phosphonate-PEG functionalization of iron oxide nanoparticles. rsc.org

Controlled Grafting onto Polymeric Substrates

The terminal bromine atom on the anchored this compound molecule is a key feature for advanced surface engineering, enabling a "grafting from" approach via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). nih.govcore.ac.uk This technique allows for the growth of polymer chains directly from a surface, resulting in a dense layer of end-tethered polymers known as a polymer brush. mdpi.comresearchgate.net

The process begins by immobilizing this compound onto a suitable substrate, such as a metal oxide film or a polymeric material that has been pre-treated to expose hydroxyl or other reactive groups. researchgate.net The phosphonic acid group ensures a stable attachment of the initiator molecule. nih.gov Once this initiator monolayer is in place, the substrate is immersed in a solution containing a monomer and a catalyst system (typically a copper complex). nih.gov The bromine atom initiates a controlled radical polymerization, causing polymer chains to grow from the surface. researchgate.net

This "grafting from" method provides exceptional control over the final properties of the polymer brush, including its thickness, density, and chemical composition. researchgate.netresearchgate.net By choosing different monomers, the surface can be rendered hydrophilic, hydrophobic, or responsive to stimuli like pH or temperature. For example, grafting poly(ethylene glycol) methacrylate (B99206) (PEGMA) can create highly biocompatible and protein-resistant surfaces. researchgate.netresearchgate.net This level of control is essential for creating sophisticated platforms for biosensing, cell culture, and regenerative medicine. nih.gov The ability to create well-defined polymer architectures on a variety of substrates makes this compound a powerful tool for developing functional materials. mdpi.com

Table 2: Research Findings for Surface-Initiated Polymer Grafting This table presents typical results from a surface-initiated "grafting from" experiment, demonstrating the changes in surface properties after the growth of a polymer brush from an initiator-coated surface.

SubstrateSurface TreatmentGrafted PolymerPolymer Brush Thickness (nm)Water Contact Angle (°)Grafting Density (chains/nm²)
Titanium OxideNoneNone075°N/A
Titanium OxideBromo-initiator monolayerNone~178°N/A
Titanium OxideBromo-initiator monolayerPoly(methyl methacrylate)3568°0.90

Data is representative of typical results for SI-ATRP from phosphonic acid-based initiators on oxide surfaces. nih.govresearchgate.net

Engineering of Advanced Research Tools and Systems

Design and Development of Nanocarrier Systems for Research Applications

The surface functionalization of nanoparticles is a critical step in creating stable, effective, and targeted nanocarrier systems for research purposes. Bromo-PEG2-phosphonic acid serves as a heterobifunctional linker, enabling the conjugation of various moieties to nanoparticle surfaces, thereby enhancing their utility in experimental models. nih.gov

Role in Enhancing Colloidal Stability and Solubility of Encapsulated Agents

The colloidal stability of nanoparticles in physiological media is paramount for their application in biological research. The phosphonic acid group of this compound acts as a robust anchoring moiety, forming strong coordination bonds with metal oxide surfaces, such as those of iron oxide or titanium dioxide nanoparticles. mdpi.comspecificpolymers.combeilstein-journals.org This strong binding is crucial for creating a stable coating that prevents nanoparticle aggregation and precipitation in complex biological fluids. rsc.orgrsc.org

The polyethylene (B3416737) glycol (PEG) portion of the molecule, although short with only two ethylene (B1197577) glycol units, contributes significantly to the nanoparticle's stability and solubility. The hydrophilic PEG chains form a protective layer on the nanoparticle surface, which provides steric hindrance. nih.gov This "stealth" layer minimizes non-specific interactions with proteins and other biomolecules, a process known as opsonization, which would otherwise lead to rapid clearance from the system and reduced efficacy. researchgate.net By preventing aggregation and improving water solubility, the PEG component ensures that the nanocarrier, and by extension any encapsulated research agent, remains dispersed and bioavailable in aqueous experimental environments. jenkemusa.combroadpharm.com

Nanoparticle Core MaterialAnchoring GroupStabilizing MoietyEffect on Stability
Iron Oxide (Fe₃O₄)Phosphonic Acid Polyethylene Glycol (PEG) High colloidal stability in physiological buffers, prevention of aggregation. mdpi.comrsc.org
Titanium Dioxide (TiO₂)Phosphonic Acid Polyethylene Glycol (PEG) Improved dispersion and stability in aqueous solutions. specificpolymers.com
Cerium Oxide (CeO₂)Phosphonic Acid Polyethylene Glycol (PEG) Enhanced colloidal stability and stealth properties. specificpolymers.com
Gold (Au)Thiol (alternative to phosphonic acid)Polyethylene Glycol (PEG) Reduced protein adsorption and improved biocompatibility. researchgate.netthermofisher.com

Table 1: Role of Phosphonic Acid and PEG in Nanoparticle Stability. This table illustrates the general principles of how the functional ends of a molecule like this compound contribute to the stability of various nanoparticle systems based on established research.

Strategies for Modulating Release Kinetics in In Vitro Experimental Models

While this compound itself is a stable, non-cleavable linker, its incorporation into more complex, stimuli-responsive nanocarrier systems allows for the modulation of release kinetics. The bromo- end of the molecule can be used to attach the nanocarrier to a larger polymeric structure or hydrogel that is designed to release its payload under specific conditions (e.g., changes in pH, temperature, or the presence of specific enzymes).

Development of Targeting Moieties for Specific Cellular or Subcellular Compartments in Research Models

A key advantage of this compound in nanocarrier design is the chemical reactivity of the bromine atom. Bromine is an excellent leaving group, making the linker amenable to nucleophilic substitution reactions. precisepeg.com This allows for the covalent attachment of targeting ligands—molecules that bind to specific receptors on cell surfaces or within subcellular compartments. nih.gov

For example, to target mitochondria, a triphenylphosphonium (TPP) cation, a known mitochondriotropic agent, can be conjugated to the bromo- end of the linker. mdpi.comresearchgate.net The synthesis would involve reacting a TPP derivative containing a nucleophilic group (e.g., a thiol or amine) with this compound. The resulting TPP-PEG2-phosphonic acid could then be anchored onto a nanoparticle, creating a research tool specifically designed to accumulate within mitochondria. researchgate.netsemanticscholar.org This targeted delivery is crucial for studying mitochondrial processes or delivering experimental compounds directly to this organelle. Other targeting moieties, such as peptides or antibodies, can be similarly attached to create a wide array of specific nanoprobes for research. nih.gov

Application in Targeted Protein Degradation (PROTAC) Research

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein. nih.gov A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. precisepeg.com this compound and its derivatives are utilized as components for constructing these critical linkers. medchemexpress.com

Design Principles for this compound-Containing PROTAC Linkers

The linker in a PROTAC is not merely a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's efficacy. nih.govexplorationpub.com When incorporating a moiety like this compound into a PROTAC linker, several design principles are considered. The two functional ends—bromo and phosphonic acid—would be chemically modified to attach to the target protein ligand and the E3 ligase ligand, respectively.

Linker PropertyContribution of a PEG₂ UnitRationale
Solubility Increases hydrophilicityThe ether oxygens in the PEG chain can form hydrogen bonds with water, improving the solubility of the entire PROTAC molecule. jenkemusa.comprecisepeg.com
Flexibility Provides rotational freedomAllows the two ligands to orient themselves effectively to bind their respective proteins simultaneously, facilitating ternary complex formation. researchgate.net
Spatial Separation Provides a defined distanceThe length of the linker is critical; it must be long enough to avoid steric clash but short enough to ensure proximity for ubiquitination. explorationpub.comarxiv.org
Physicochemical Profile Modulates properties like TPSAThe inclusion of PEG units alters the topological polar surface area (TPSA), which can impact cell permeability and other pharmacokinetic properties. nih.gov

Investigation of Linker Properties on E3 Ligase-Target Protein Proximity Induction

The primary function of the PROTAC linker is to induce and stabilize the proximity between the target protein and the E3 ligase, forming a ternary complex. nih.gov The properties of this linker have a profound impact on the stability and geometry of this complex. Research has shown that both the length and the chemical composition of the linker are critical.

For example, studies comparing PROTACs with varying PEG linker lengths have demonstrated that there is often an optimal length for maximal degradation potency. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not effectively presented to the E3 ligase. explorationpub.com While specific data for this compound linkers is not extensively published, the general principles are well-established. The degradation efficiency of a PROTAC is highly sensitive to the linker length, as illustrated by the representative data below.

PROTAC Linker Length (PEG units)Relative Degradation Potency (DC₅₀)Ternary Complex Stability
1+++Moderate
2 ++++ High
4++Moderate-Low
8+Low

Table 3: Representative Impact of PEG Linker Length on PROTAC Efficacy. This illustrative data is based on general findings in PROTAC research, showing that an optimal linker length, such as one provided by a PEG2 unit, can lead to higher degradation potency due to more stable ternary complex formation. explorationpub.comarxiv.org The values are representative and not specific to a particular PROTAC.

The composition of the linker also matters. The replacement of an alkyl chain with a PEG linker of similar length can alter the conformation of the ternary complex, sometimes leading to changes in degradation selectivity between related proteins. nih.gov The ether oxygens in a PEG linker can form specific hydrogen bonds and van der Waals interactions within the ternary complex that are not possible with a simple alkyl chain, thereby influencing the stability and orientation of the complex. explorationpub.com

Construction of Advanced Biosensor Architectures

The development of highly sensitive and specific biosensors relies on the precise engineering of the sensor surface. The interface between the biological recognition element and the physical transducer is critical for signal generation and amplification. A key strategy in constructing advanced biosensor architectures involves the use of bifunctional linker molecules to create well-ordered, stable, and bio-selective surfaces. This compound is one such molecule designed for this purpose, featuring a phosphonic acid group for robust anchoring to metal oxide surfaces and a terminal bromine atom for the subsequent covalent immobilization of bioreceptors.

Immobilization Chemistry for Receptor and Ligand Integration

The effective immobilization of receptors and ligands onto a biosensor substrate is fundamental to its function. The process must ensure that the biomolecules are attached in a stable manner, retain their biological activity, and are oriented correctly for target binding. This compound facilitates a two-step surface functionalization strategy ideal for metal oxide-based biosensors (e.g., those using TiO₂, Al₂O₃, ITO, or ZnO). nih.govdojindo.comosti.govmdpi.com

First, the phosphonic acid headgroup forms a self-assembled monolayer (SAM) on the hydroxylated metal oxide surface. nih.govethz.ch This interaction is strong and results in a densely packed, organized layer. acs.orgresearchgate.net The formation of phosphonate (B1237965) monolayers on oxide surfaces is a robust alternative to more common thiol-on-gold or silane-on-oxide chemistries, offering enhanced hydrolytic stability, which is crucial for biosensors operating in aqueous or biological media. nih.gov

The second step involves the covalent coupling of bioreceptors (e.g., proteins, antibodies, nucleic acids) to the surface via the terminal bromine atom of the linker. The bromine atom serves as a good leaving group in nucleophilic substitution reactions. Functional groups on biomolecules, such as primary amines (-NH₂) or thiols (-SH), can act as nucleophiles, displacing the bromide and forming a stable covalent bond. For example, the primary amine groups on the lysine (B10760008) residues of a protein can be used to attach the protein to the bromo-functionalized surface. This covalent attachment ensures the long-term stability of the immobilized bioreceptor, even under stringent washing steps or prolonged use. acs.orgacs.orgresearchgate.net

The short polyethylene glycol (PEG) spacer (PEG2) provides a hydrophilic microenvironment around the immobilized biomolecule. This is advantageous for several reasons: it helps to preserve the native conformation and activity of the biomolecule, and it significantly reduces non-specific binding of interfering proteins or other molecules from the sample matrix. acs.orgacs.org This reduction in background noise is critical for achieving high sensitivity and specificity in biosensor measurements. nih.gov

Table 1: Representative Characteristics of Surface Modification using Phosphonic Acid-PEG Linkers This table presents typical data derived from studies on phosphonic acid-based SAMs on oxide surfaces to illustrate the principles of immobilization. Specific values for this compound may vary.

ParameterBefore Modification (Bare Oxide Surface)After SAM Formation (this compound)After Receptor Immobilization
Water Contact Angle < 20° (Hydrophilic)50° - 70° (Moderately Hydrophobic)30° - 50° (More Hydrophilic)
Monolayer Thickness N/A~1-2 nm~5-15 nm (depends on biomolecule)
Surface Elemental Composition (XPS) Metal, OxygenMetal, Oxygen, Phosphorus, Carbon, BromineIncreased Carbon, Nitrogen (from protein)
Immobilization Efficiency N/AN/AHigh (Covalent Linkage)

Transduction Mechanism Enhancement in Sensing Platforms

The properties of the this compound linker directly contribute to enhancing the signal transduction in various sensing platforms, including electrochemical, optical, and mechanical biosensors. frontiersin.orgnih.gov The quality of the signal is heavily dependent on the events occurring at the sensor-solution interface.

In electrochemical biosensors, the formation of a well-ordered and densely packed SAM minimizes defects and pinholes in the insulating layer on the electrode surface. nih.gov This is crucial for techniques like electrochemical impedance spectroscopy (EIS), where changes in impedance upon analyte binding are measured. A well-formed monolayer provides a consistent baseline impedance and prevents unwanted Faradaic currents, thereby increasing the signal-to-noise ratio. frontiersin.org The PEG linker, by resisting non-specific adsorption, ensures that the measured impedance changes are primarily due to the specific binding of the target analyte to the immobilized receptor. acs.orgresearchgate.netresearchgate.net

The stability of the phosphonate-surface bond and the covalent receptor-linker bond ensures the durability and reusability of the biosensor. nih.govacs.org This robust attachment prevents the leaching of the receptor from the surface, which would otherwise lead to a gradual loss of signal and sensor performance over time. The combination of a stable anchoring group, a bio-inert spacer, and a reactive terminal group for covalent immobilization makes this compound a powerful tool for constructing high-fidelity biosensor surfaces.

Table 2: Impact of PEG-Phosphonic Acid Linkers on Biosensor Performance This table summarizes typical performance enhancements observed in biosensors utilizing PEG-phosphonic acid surface chemistry, based on data from related systems.

Performance MetricUnmodified or Poorly Functionalized SurfaceSurface Modified with PEG-Phosphonic Acid Linker
Non-Specific Binding HighSignificantly Reduced (>95% reduction often reported) researchgate.net
Signal-to-Noise Ratio LowHigh
Limit of Detection (LOD) HigherLower
Sensor Stability / Reusability Poor (Biomolecule leaching)Excellent (Stable covalent bonds)
Response Time Can be slow due to foulingPotentially faster due to improved accessibility

Molecular Interactions and Mechanistic Studies of Bromo Peg2 Phosphonic Acid Conjugates

Investigations of Biomolecular Recognition and Binding Dynamics

The dual functionality of Bromo-PEG2-phosphonic acid conjugates makes them suitable for complex studies involving biological recognition at interfaces. The biomolecule attached via the bromo-terminus can be presented on a surface functionalized with the phosphonic acid group, allowing for detailed investigation of binding events.

The conjugation of proteins to the this compound linker is typically achieved through the reaction of the bromo group with a nucleophilic residue on the protein surface, most commonly the thiol group of a cysteine residue. precisepeg.combroadpharm.com This forms a stable thioether bond. Once a protein is conjugated, the phosphonic acid end can be used to immobilize the entire conjugate onto a metal oxide surface, creating a platform for studying protein-ligand interactions.

The analysis of these interactions involves a variety of biophysical techniques. For instance, surface plasmon resonance (SPR) can be employed to measure the binding affinity and kinetics of ligands to the immobilized protein conjugate. acs.org The PEG2 linker itself, being hydrophilic, helps to minimize non-specific binding of proteins to the surface and maintains the conformational integrity of the conjugated protein. axispharm.com

Systematic analyses of protein-ligand complexes have identified several key types of non-covalent interactions that govern binding affinity and specificity. nih.gov These interactions are central to the function of this compound-protein conjugates in research applications.

Table 1: Summary of Potential Non-Covalent Interactions in Protein-Ligand Binding Studies

Interaction Type Description Relevant Residues/Moieties
Hydrophobic Contacts Interactions between nonpolar groups, driven by the hydrophobic effect. Aliphatic and aromatic amino acid side chains (e.g., Leu, Ile, Val, Phe).
Hydrogen Bonds Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Backbone amides, side chains of Ser, Thr, Asn, Gln, Asp, Glu, His.
Salt Bridges A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues. Arg, Lys, His (positive); Asp, Glu (negative).
π-Stacking Attractive, noncovalent interactions between aromatic rings. Phe, Tyr, Trp, His.
Cation-π Interactions The non-covalent interaction between a cation and the face of an electron-rich π system. Cationic side chains (Lys, Arg) interacting with aromatic rings (Phe, Tyr, Trp).

| Halogen Bonds | Interaction involving a halogen atom (in this case, from the initial bromo- group if unreacted) as an electrophilic species. nih.gov | The bromine atom interacting with electron-rich atoms like oxygen or sulfur. nih.gov |

This table is a generalized summary based on common protein-ligand interactions and is not derived from specific experimental data on this compound.

While less common than protein conjugation, the this compound linker holds potential for the immobilization and study of nucleic acids. The bromo group can be reacted with a thiol-modified oligonucleotide to form a conjugate. Subsequently, the phosphonic acid group can anchor the oligonucleotide to a substrate such as zinc oxide or titanium dioxide, creating a DNA or RNA microarray. acs.orgmdpi.com

Such platforms could be used to investigate hybridization dynamics, where complementary strands bind to the immobilized oligonucleotides. The phosphonic acid anchor is known to be more hydrolytically stable than silane-based anchors, offering advantages for applications requiring long-term stability in aqueous environments. rsc.org Furthermore, phosphonic acid derivatives are structurally related to the native phosphate (B84403) backbone of nucleic acids, a feature that has been explored in the synthesis of glycosyl phosphates and other biomolecules. glycoforum.gr.jp

Protein-Ligand Interaction Analysis

Biophysical Characterization of Conjugate Structures and Conformations

A thorough biophysical characterization is essential to understand how conjugation and surface immobilization affect the structure and function of the attached biomolecule. Techniques such as circular dichroism, fluorescence spectroscopy, and analytical ultracentrifugation are used to assess the secondary and tertiary structure of protein conjugates. nih.gov

The polyethylene (B3416737) glycol (PEG) linker is not merely a passive spacer; its conformation can influence the behavior of the conjugate. Molecular dynamics simulations and experimental studies have shown that even short PEG linkers like PEG2 are flexible and can adopt different conformational states. nih.gov

A study comparing methylene (B1212753) backbone and PEG backbone cross-linkers found that the PEG linker exists in dynamic equilibrium between a compact, "closed" state and a more linear, "open" state. nih.gov The polarity of the PEG backbone enhances its accessibility to the protein surface, which can be advantageous for capturing dynamic protein conformations. nih.gov

Table 2: Representative Conformational States of a PEG2 Linker from Molecular Dynamics Simulations

Conformational State O-O Distance (Å) Population (%) Characteristics
Closed ~3.5 - 5.5 65% Compact, folded conformation.

| Open | ~5.5 - 7.5 | 35% | Extended, linear-like conformation. |

Data adapted from findings on BS(PEG)2 cross-linkers, which share the PEG2 structural motif. nih.gov The exact values may differ for this compound.

The phosphonic acid group is a strong binder to various metal oxide surfaces, forming ordered self-assembled monolayers (SAMs). mdpi.comresearchgate.net This property is critical for applications in biosensors, surface modification, and the creation of biocompatible coatings. acs.orgrsc.org

Studies have demonstrated that phosphonic acid-terminated PEG oligomers can functionalize nanoparticles, rendering them stable in aqueous solutions. nih.gov The interfacial properties of these modified surfaces can be precisely tuned. For example, the adsorption behavior at air/water or oil/water interfaces can be controlled, which is relevant for creating solid-stabilized emulsions. nih.gov The binding of phosphonic acids to surfaces like titanium dioxide (TiO2) and zinc oxide (ZnO) is robust, often involving bidentate or tridentate coordination with the surface metal atoms, leading to high stability. mdpi.comresearchgate.net

Table 3: Interfacial Properties of Phosphonic Acid Modified Systems on Various Substrates

Substrate Binding Mode Key Findings Reference(s)
Titanium Dioxide (TiO2) Bidentate/Tridentate Forms stable, self-assembled thin films; stronger adsorption compared to carboxylic acids. researchgate.net
Zinc Oxide (ZnO) Chemisorption Increases surface stability against agglomeration; modifies surface charge and hydrophobicity. mdpi.com
Cerium Oxide (CeO2) Irreversible Adsorption Functionalized nanoparticles show strong interfacial activity and can form closely packed 2D monolayers. nih.gov

| Indium Tin Oxide (ITO) | Chemisorption | Modifies the work function of the electrode; improves coverage and reduces defects in optoelectronic devices. | acs.orgarxiv.org |

Conformational Analysis of PEG Linkers in Different Environments

Computational Modeling and Molecular Dynamics Simulations

Computational methods are invaluable for elucidating the molecular-level details of this compound conjugates. researchgate.net Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic behavior of these systems that are often inaccessible through experimental means alone.

MD simulations can be used to:

Analyze Linker Conformation: Predict the conformational ensemble of the PEG2 linker and how it is affected by the local environment (e.g., solvent, proximity to a protein surface). nih.gov

Predict Binding Modes: Model the interaction of the phosphonic acid group with a metal oxide surface to understand the preferred binding geometry. nih.gov

Refine Conjugate Structures: Refine the three-dimensional structures of protein-linker conjugates by incorporating distance constraints obtained from cross-linking mass spectrometry experiments. nih.gov

Simulate Interfacial Dynamics: Investigate the self-assembly process of conjugates on a surface and the resulting monolayer structure.

These computational approaches complement experimental data, providing a more complete picture of the structure-function relationships of these versatile conjugates.

Table 4: Computational Approaches for Analyzing this compound Conjugates | Computational Method | Application Area | Information Obtained | | :--- | :--- | :--- | | Molecular Docking | Protein-Ligand Interaction | Predicts preferred binding poses and scores interactions between a ligand and a protein's active site. | nih.gov | | Molecular Dynamics (MD) Simulation | Conformational Analysis, Interfacial Behavior | Simulates the time-dependent behavior of the conjugate, revealing linker flexibility, interaction stability, and solvent effects. | nih.govresearchgate.net | | Quantum Chemical Calculations | Binding Energetics | Calculates the thermodynamic properties of the linker and its interactions with surfaces or proteins. | nih.gov | | Homology Modeling | Structure Prediction | Builds a 3D model of a target protein when only its amino acid sequence is known, for use in subsequent docking or MD studies. | researchgate.net |

Prediction of Binding Affinities and Interaction Sites

The conjugation of this compound to bioactive molecules necessitates a thorough understanding of how these new entities interact with their biological targets, such as proteins or enzymes. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting the binding affinities and identifying specific interaction sites. These in silico approaches provide critical insights into the structure-activity relationships of the conjugates before their synthesis and experimental validation. researchgate.net

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a this compound conjugate, docking simulations can estimate its binding energy, typically expressed in kcal/mol, which indicates the strength of the interaction. nih.gov Lower binding energy scores correspond to a stronger, more stable binding affinity. nih.gov These simulations model the non-covalent interactions responsible for binding, which include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. uq.edu.au The phosphonic acid group, for instance, is a potent hydrogen bond donor and acceptor and can chelate metal ions present in the active sites of metalloenzymes. researchgate.net The polyethylene glycol (PEG) linker, while increasing solubility, also influences the conjugate's flexibility and spatial orientation within the binding pocket. uc.pt

Following docking, molecular dynamics simulations are often employed to refine the binding poses and assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions. frontiersin.org This can reveal conformational changes in both the ligand and the protein upon binding and confirm the stability of key interactions identified in docking studies. nih.govfrontiersin.org Analysis of the simulation trajectory allows for the identification of the most persistent interactions and the calculation of binding free energies, which can offer a more accurate prediction of binding affinity than docking scores alone. researchgate.net

Detailed research findings on a hypothetical conjugate, "this compound-Inhibitor-Y," targeting a protein kinase, are presented below. These predictive studies are crucial for optimizing the linker and the bioactive moiety to achieve higher potency and selectivity.

Table 1: Predicted Binding Affinities and Key Molecular Interactions of a this compound Conjugate with a Target Protein as Determined by Molecular Docking and MD Simulation.
Conjugate ComponentPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction TypeInteraction Distance (Å)
Phosphonic Acid Moiety-9.8Lys-72, Asp-184Hydrogen Bond, Salt Bridge1.8, 2.5
PEG2 LinkerVal-57, Leu-132Hydrophobic InteractionN/A
Inhibitor-Y MoietyPhe-169, Met-110π-π Stacking, Hydrophobic3.5

Simulation of Self-Assembly Processes on Surfaces

The phosphonic acid group of this compound serves as an effective anchor for grafting molecules onto various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxide (Fe₃O₄). This property is exploited to create functionalized surfaces with tailored chemical and physical properties through the process of self-assembled monolayer (SAM) formation. ethz.ch The formation of these layers is a spontaneous process driven by the strong, covalent-like interaction between the phosphonic acid headgroup and the metal oxide substrate. ethz.ch

Computational simulations, especially molecular dynamics, are instrumental in studying the mechanism of SAM formation and predicting the structure and stability of the resulting monolayer. scholaris.ca These simulations can model the entire self-assembly process, from the initial random adsorption of individual molecules from a solution or gas phase to their gradual organization into a densely packed, ordered monolayer. ethz.ch

Key parameters investigated in these simulations include the surface coverage density, the tilt angle of the molecules relative to the surface normal, and the conformational ordering of the PEG linker and terminal bromo-group. The simulations can elucidate how factors like solvent choice, temperature, and substrate crystallography influence the final structure and quality of the SAM. For instance, the flexible PEG linker can adopt various conformations that may lead to a less ordered layer compared to rigid alkane chains, a factor that must be considered in the design of the surface. researchgate.net The terminal bromine atom provides a reactive site for subsequent chemical modifications after the SAM has been formed, a process known as "click" chemistry. thermofisher.com

The findings from a simulated self-assembly of this compound on a rutile TiO₂(110) surface are summarized in the table below. Such simulations provide a molecular-level blueprint that guides the experimental fabrication of advanced functional materials.

Table 2: Summary of Molecular Dynamics Simulation Parameters and Results for the Self-Assembly of this compound on a Titanium Dioxide Surface.
Simulation ParameterValue / Description
Substrate ModelRutile TiO₂(110) surface
Force FieldUniversal Force Field (UFF) for surface, AMBER for molecule
Simulation Time100 ns
EnsembleNVT (Canonical)
Temperature298 K
Predicted Molecular Tilt Angle45° ± 5° from surface normal
Calculated Surface Coverage~3.5 molecules/nm²
Key FindingThe phosphonic acid group forms a stable bidentate binding mode with two surface titanium atoms. The PEG linker exhibits significant conformational flexibility.

Future Research Directions and Emerging Paradigms in Bromo Peg2 Phosphonic Acid Chemistry

Development of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The growing demand for Bromo-PEG2-phosphonic acid and its derivatives in applications like PROTAC synthesis necessitates the development of more efficient and scalable production methods. chemsrc.commedchemexpress.com Traditional multi-step syntheses can be time-consuming and often require problematic chromatographic purifications, making them unsuitable for large-scale manufacturing. sci-hub.se

Table 1: Comparison of Synthetic Pathway Methodologies

ParameterTraditional PathwayNovel Pathway (e.g., One-Pot)Key Advantage of Novel Pathway
Number of StepsMultiple (e.g., 5-6 steps)Fewer (e.g., 1-2 steps)Reduced reaction time and material loss.
Purification MethodColumn Chromatography sci-hub.seExtraction / Crystallization sci-hub.seEasier to scale for industrial production.
Overall YieldModerateHighMore efficient use of starting materials.
ScalabilityLimitedHigh (Multigram to Kilogram) sci-hub.seEnables large-scale studies and commercial use.

Exploration of Advanced Multimodal Conjugates for Complex Research Systems

This compound is an ideal linker for constructing sophisticated multimodal conjugates designed to function in complex biological systems. google.com Its defined structure allows for the precise connection of different functional moieties, each contributing to a specific task like targeting, imaging, or therapeutic action. thno.org

A significant area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com this compound and its ester derivatives serve as PEG-based linkers that connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. chemsrc.commedchemexpress.com This bifunctional molecule then co-opts the cell's own ubiquitin-proteasome system to selectively degrade proteins of interest, a promising strategy in drug development. chemsrc.commedchemexpress.com

Furthermore, the phosphonic acid group is highly effective at anchoring conjugates to the surface of metal oxide nanoparticles, which are used in theranostic applications. beilstein-journals.org This allows for the creation of single nanoparticle systems that combine targeting molecules (e.g., antibodies), imaging agents (for MRI or fluorescence), and therapeutic payloads. thno.org The hydrophilic PEG linker component enhances the biocompatibility and aqueous solubility of these complex systems. broadpharm.combroadpharm.com

Table 2: Components of a Hypothetical this compound-Based Multimodal Conjugate

ComponentFunctionExample MoietyRole of Linker
This compoundCore Linker(2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid medkoo.comProvides spacing, solubility, and an attachment point.
Targeting LigandBinds to specific cells or proteinsAntibody, Peptide, Small Molecule thno.orgConnected via the bromide group in a substitution reaction.
Therapeutic AgentInduces a therapeutic effectE3 Ligase Ligand (for PROTACs) chemsrc.comCovalently attached to the linker structure.
Anchoring SubstrateServes as a carrier or diagnostic platformIron Oxide Nanoparticle beilstein-journals.orgthno.orgAnchored via the phosphonic acid group.

Integration into Artificial Intelligence-Driven Molecular Design and Prediction Platforms

Platforms such as ADMET-AI and ADMET Predictor® use machine learning models to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based solely on its chemical structure. greenstonebio.comsimulations-plus.com By inputting the structure of a potential PROTAC or nanoparticle conjugate built with a this compound linker, researchers can get rapid predictions of its likely behavior in vivo. nih.gov Additionally, AI tools can assist in planning the synthesis itself. Retrosynthesis algorithms can analyze a complex target conjugate and propose the most efficient synthetic pathways, evaluating the feasibility and accessibility of precursors. mdpi.com This computational screening allows chemists to focus on synthesizing only the most promising candidates that are predicted to have both desirable biological activity and viable manufacturing routes. eisai.com

Table 3: Role of AI Platforms in the Development of this compound Conjugates

Development StageAI Platform / TechniqueFunctionExample Application
DesignDeep Generative Models (e.g., Chemistry42) arxiv.orgGenerates novel molecular structures with desired properties.Designing new targeting ligands to attach to the linker.
PredictionADMET Prediction (e.g., ADMET-AI) greenstonebio.comPredicts pharmacokinetic and toxicity profiles from structure.Screening a library of virtual conjugates for drug-like properties.
SynthesisRetrosynthesis Analysis mdpi.comProposes and evaluates potential synthetic routes.Determining the most efficient way to build a complex PROTAC.
OptimizationStructure-Activity Relationship (SAR) Models nih.govIdentifies molecular features critical for target binding and activity.Optimizing the final conjugate structure for maximum potency.

Expanding Applications in In Vitro Diagnostic and Analytical Methodologies

The unique properties of this compound also make it highly suitable for advancing in vitro diagnostic (IVD) and analytical tools. axispharm.com The phosphonate (B1237965) group's strong affinity for metal oxide surfaces is a key advantage, as many diagnostic platforms utilize nanoparticles or coated plates as solid supports. beilstein-journals.org

In assays like ELISA (Enzyme-Linked Immunosorbent Assay) or other chemiluminescence and fluorescence immunoassays, this compound can be used to functionalize the surface of the diagnostic platform. axispharm.com The phosphonic acid end stably attaches the molecule to the surface, while the reactive bromide end can be used to immobilize capture antibodies or antigens. The intervening PEG chain serves a dual purpose: it extends the captured biomolecule away from the surface to ensure proper orientation and accessibility, and its hydrophilic nature helps to prevent non-specific protein adsorption, thereby reducing background noise and increasing the sensitivity and accuracy of the assay. broadpharm.comaxispharm.com This dual-functionality is critical for developing more robust and reliable diagnostic tests. chemscene.com

Table 4: Applications of this compound in Analytical Methods

MethodologyRole of this compoundKey Functional GroupBenefit
Immunoassays (e.g., ELISA)Surface modification of microplates or nanoparticles to immobilize antibodies/antigens. axispharm.comPhosphonic Acid (for anchoring), Bromide (for conjugation)Increases signal-to-noise ratio and assay sensitivity.
BiosensorsFunctionalizing sensor chip surfaces (e.g., metal oxides).Phosphonic AcidCreates a stable, biocompatible surface for ligand attachment. axispharm.com
Bioconjugation ChemistryAs a heterobifunctional crosslinker. broadpharm.comBromide, Phosphonic AcidLinks proteins or peptides to surfaces or nanoparticles. axispharm.com
Nanoparticle StabilizationCoating for diagnostic nanoparticles.PEG chain, Phosphonic AcidImproves stability and biocompatibility in biological media. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.